![molecular formula C16H20ClNO3 B2425062 2-(4-Chlorophenyl)-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)ethanone CAS No. 1329328-84-8](/img/structure/B2425062.png)
2-(4-Chlorophenyl)-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Chlorophenyl)-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)ethanone, also known as URB597, is a selective inhibitor of fatty acid amide hydrolase (FAAH), an enzyme that breaks down endocannabinoids in the body. This compound has gained significant attention in the scientific community due to its potential therapeutic applications in various diseases, including pain, anxiety, and depression.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Prins Cascade Cyclization The Prins cascade cyclization process has been used for synthesizing 1,9-dioxa-4-azaspiro[5.5]undecane derivatives, representing a novel method for creating spiromorpholinotetrahydropyran derivatives through Prins bicyclization. This synthesis approach opens pathways for generating structurally complex and potentially bioactive compounds (Reddy et al., 2014).
N-Protected Amino Acid-ASUD Ester Synthesis The compound 3-azaspiro[5.5]undecan-2,4-dioxo-3-yl diphenyl phosphate (ASUD-diphenyl phosphate) has been introduced as a new reagent for the synthesis of N-protected amino acid-ASUD esters. These esters are valuable in peptide synthesis, offering a way to produce these compounds without the use of skin allergens like DCC (Rao et al., 2016).
Conversion to Oxime Derivatives Heterocyclic spiro compounds with barbituric acid moieties have been converted into oxime derivatives. This process expands the chemical versatility of these compounds, potentially opening new pathways for their use in various applications (Rahman et al., 2013).
Structural Analysis and Characterization
Crystal X-Ray Diffraction Guided NMR Analysis The structural analysis of 3,9-diaryl-2,4,8,10-tetraoxaspiro[5.5]undecanes has been elucidated using high-resolution NMR techniques, guided by crystal X-ray diffraction. This detailed analysis provides deep insights into the stereoscopic structures and electronic properties of these compounds (Sun et al., 2010).
Exploration as Antibacterial Agents Spirocyclic derivatives of ciprofloxacin, including 1-oxa-9-azaspiro[5.5]undecane derivatives, have been explored as antibacterial agents. This research showcases the potential medical applications of these compounds, particularly against specific bacterial strains (Lukin et al., 2022).
Biotechnological and Pharmacological Potential
Synthesis and Biological Activity of Methanol Derivative The compound (3-methyl-1,5-dioxaspiro[5.5]undecan-3-yl)methanol, synthesized through the aldol reaction, has been characterized for its biological activity. Its crystalline structure and biological evaluation suggest potential for various biotechnological applications (Yuan et al., 2017).
Antimicrobial Activity of Ethanone Derivative The synthesis and antimicrobial activity of 1-(2-hydroxy-3,5-bis((3-imino-3H-1,2,4-dithiazol-5-yl)amino)phenyl) ethanone have been explored, highlighting the potential of these compounds in pharmaceutical and medicinal research (Wanjari, 2020).
Eigenschaften
IUPAC Name |
2-(4-chlorophenyl)-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClNO3/c17-14-4-2-13(3-5-14)12-15(19)18-8-6-16(7-9-18)20-10-1-11-21-16/h2-5H,1,6-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBRUFYKOQLHTKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2(CCN(CC2)C(=O)CC3=CC=C(C=C3)Cl)OC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(4-methylphenyl)-5-[(4-pentylcyclohexyl)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2424980.png)
![2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,6-dichlorophenyl)acetamide](/img/structure/B2424982.png)
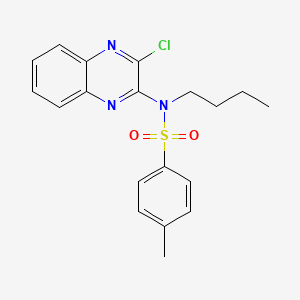
![2,4,6-Triphenyl-1-({2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl}methyl)pyridin-1-ium; tetrafluoroboranuide](/img/structure/B2424984.png)
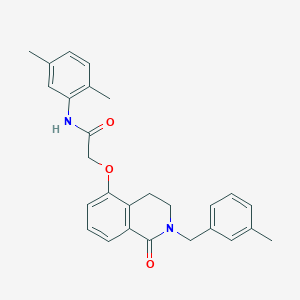
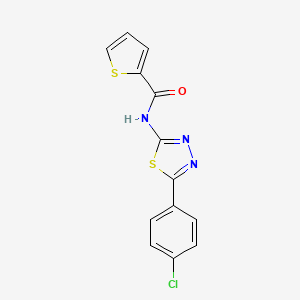
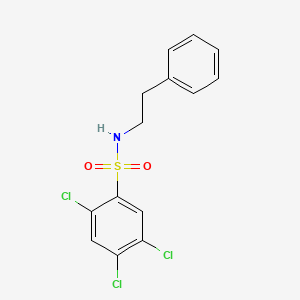
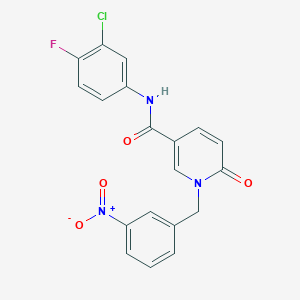
![3-[1'-ethyl-5-(trifluoromethyl)-1'H,2H-3,4'-bipyrazol-2-yl]propan-1-amine](/img/structure/B2424993.png)
![7-Chloro-2-(2-(diethylamino)ethyl)-1-(3-methoxy-4-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2424998.png)
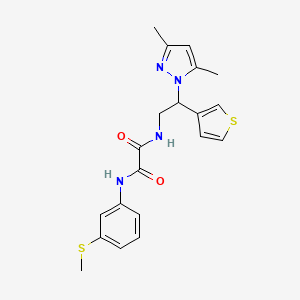

![N-[3-(benzylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-5-chloro-2-methylsulfanylpyrimidine-4-carboxamide](/img/structure/B2425001.png)
![2-methyl-3-[(4-methylpiperidin-1-yl)(thiophen-2-yl)methyl]-1H-indole](/img/structure/B2425002.png)